molecular formula C23H23ClFN3O2 B3408510 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide CAS No. 877633-20-0

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

Cat. No.: B3408510
CAS No.: 877633-20-0
M. Wt: 427.9 g/mol
InChI Key: UFESKHLDAWGXBQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at position 2. The amide nitrogen is connected to a branched ethyl chain bearing a furan-2-yl group and a 4-(2-fluorophenyl)piperazine moiety. Its molecular formula is C23H22ClFN3O2, with a molecular weight of 426.90 g/mol .

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O2/c24-18-6-3-5-17(15-18)23(29)26-16-21(22-9-4-14-30-22)28-12-10-27(11-13-28)20-8-2-1-7-19(20)25/h1-9,14-15,21H,10-13,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFESKHLDAWGXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the 2-furan-2-yl ethyl chain, which is then coupled with the 4-(2-fluorophenyl)piperazine moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds containing piperazine moieties have been linked to serotonin receptor modulation, suggesting potential use in treating depression and anxiety disorders.
  • Antipsychotic Effects : The presence of fluorinated phenyl groups may enhance receptor binding affinity, making it a candidate for antipsychotic therapies.

Neurological Disorders

Studies suggest that derivatives of this compound may exhibit neuroprotective properties. For instance:

  • Case Study : A study on similar piperazine derivatives demonstrated significant improvements in cognitive function in rodent models of Alzheimer's disease, indicating that modifications to the piperazine structure can enhance neuroprotective effects.

Psychiatric Disorders

The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for:

  • Depression and Anxiety : Research has shown that compounds with similar structures can modulate serotonin and dopamine pathways, which are crucial in mood regulation.

Cancer Treatment

Recent studies have explored the anticancer potential of benzamide derivatives:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising cytotoxic effects, particularly in breast cancer cells.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Benzamides

4-Chloro-N-{2-[4-(2-Fluorophenyl)Piperazin-1-yl]-2-Oxoethyl}Benzamide
  • Structure : Differs by replacing the furan-2-yl ethyl group with a ketone (oxo) group.
  • Molecular Formula : C19H19ClFN3O2 (MW: 383.83 g/mol).
  • Key Difference : The absence of the furan heterocycle reduces steric bulk and alters electronic properties. NMR data (δH 7.2–7.8 ppm for aromatic protons) confirm the benzamide and fluorophenylpiperazine motifs .
4-Chloro-N-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide
  • Structure : Features a phenyl group instead of 2-fluorophenyl on the piperazine.
  • Molecular Formula : C19H20ClN3O2 (MW: 357.84 g/mol).

Heterocyclic Modifications

Quinoline-Based Analogs (D10, D12)
  • Structure: Quinoline-4-carbonyl-piperazine linked to hydroxybenzamide (e.g., D10: 4-(4-(2-(2-Fluorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)-N-Hydroxybenzamide).
  • Properties: Higher molecular weights (~500 g/mol) and melting points (e.g., D10: 241–242°C) due to the rigid quinoline scaffold.
Thiophene-Containing Derivatives (3a, 3b)
  • Structure: Replace furan with thiophene (e.g., 3a: N-(2-(2-(4-(3-Cyanophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide).
  • Properties: Thiophene increases lipophilicity (logP ~3.5 vs. furan’s ~2.8) and alters π-stacking behavior. The cyano group in 3a introduces polarity, affecting solubility .

Furan-Containing Analogs

N-Cyclopropyl-N'-{2-[4-(2-Fluorophenyl)Piperazin-1-yl]-2-(Furan-2-yl)Ethyl}Ethanediamide
  • Structure : Replaces benzamide with ethanediamide and adds a cyclopropyl group.
  • Molecular Formula : C24H27FN4O3 (MW: 438.50 g/mol).
N'-{2-[4-(2-Fluorophenyl)Piperazin-1-yl]-2-(Furan-2-yl)Ethyl}-N-[2-(1H-Indol-3-yl)Ethyl]Ethanediamide
  • Structure : Incorporates an indole-ethyl group via ethanediamide.
  • Molecular Formula : C28H30FN5O3 (MW: 503.57 g/mol).

Key Findings and Implications

  • Piperazine Substitutions : The 2-fluorophenyl group enhances receptor binding compared to phenyl analogs due to fluorine’s electronegativity and size .
  • Heterocyclic Influence: Furan improves solubility over thiophene but reduces metabolic stability. Quinoline derivatives exhibit higher rigidity and thermal stability .
  • Amide Modifications : Ethanediamide derivatives (e.g., ) show tailored pharmacokinetic profiles, emphasizing the role of linker flexibility in drug design.

Biological Activity

The compound 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide is a synthetic derivative belonging to the benzamide class, which has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C24H24ClFN4OC_{24}H_{24}ClFN_4O. The compound features a piperazine ring, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of halogen atoms (like chlorine and fluorine) in the structure has been correlated with enhanced activity against cancer cells due to increased lipophilicity and improved binding affinity to target proteins .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar benzamide compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in cancer cell proliferation and survival.
  • Apoptosis Induction : The interaction with Bcl-2 family proteins may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the piperazine ring and the aromatic systems significantly affect the biological activity. For example, substituents at specific positions on the phenyl rings can enhance potency against certain cancer cell lines. The presence of electron-withdrawing groups like chlorine is essential for maintaining high activity levels .

Case Study 1: Anticancer Efficacy

In a study evaluating various benzamide derivatives, compounds structurally related to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer effects. The most active derivatives showed IC50 values below 5 µM, comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory potential of benzamide derivatives. The study demonstrated that certain modifications in the benzamide scaffold led to significant inhibition of RET kinase activity. The findings suggest that this compound could be a lead compound for developing new RET inhibitors .

Summary of Biological Activities

Activity TypeAssessed Cell LinesIC50 Range (µM)Reference
Anticancer ActivityMCF-7< 5
Kinase InhibitionRET KinaseModerate Potency

Structure-Activity Relationship Findings

ModificationEffect on ActivityOptimal Position
Chlorine SubstitutionIncreased potencyPara position
Fluorine SubstitutionEnhanced lipophilicityMeta position

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Introducing the 2-fluorophenyl group via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using potassium carbonate as a base in ethanol for piperazine alkylation (e.g., reflux conditions at 12–24 hours) .
  • Amide bond formation : Coupling the chlorobenzoyl group to the ethyl-furan-piperazine intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Purification challenges : Due to polar byproducts, reversed-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) or preparative HPLC is recommended . Side reactions, such as incomplete deprotection of tert-butoxycarbonyl (Boc) groups, may require trifluoroacetic acid (TFA) treatment .

Q. How can structural characterization be optimized for this compound?

  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to confirm the presence of the 2-fluorophenyl group (distinct chemical shifts at ~-118 ppm for ortho-fluorine) .
  • X-ray crystallography : For absolute configuration determination, SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography. Critical parameters include high-resolution data (<1.0 Å) and proper treatment of hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities.

Q. What preliminary biological screening assays are appropriate for this compound?

  • Receptor binding assays : Screen against dopamine (D2_2, D3_3, D4_4) and serotonin (5-HT1A_{1A}) receptors due to structural similarities to known ligands (e.g., Ki values < 10 nM for D3_3 in analogous benzamides) .
  • Kinase inhibition profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects, given the furan and fluorophenyl moieties’ potential interactions with ATP-binding pockets.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve selectivity for dopamine receptors?

  • Piperazine substitution : Replace the 2-fluorophenyl group with 2,3-dichlorophenyl or 2-methoxyphenyl to enhance D3_3 affinity (e.g., Ki improvements from 145 nM to <5 nM in related compounds) .
  • Furan optimization : Introduce methyl or halogen substituents on the furan ring to modulate lipophilicity and blood-brain barrier permeability.
  • Ethyl linker modification : Replace the ethyl group with a propyl or butyl chain to balance steric effects and receptor pocket compatibility .

Q. What computational strategies are effective for predicting binding modes with CNS targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with D3_3 receptors (PDB: 3PBL). Key interactions include hydrogen bonding with Asp110 and π-π stacking with Phe346 .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the benzamide-piperazine-furan complex in the receptor’s hydrophobic pocket.

Q. How should researchers address contradictions in receptor affinity data across studies?

  • Experimental replication : Validate binding assays under standardized conditions (e.g., radioligand concentration, membrane preparation protocols) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., CYP3A4/2D6 metabolism) as a cause of variability in IC50_{50} values.
  • Orthogonal assays : Confirm activity via functional assays (e.g., cAMP accumulation for GPCRs) alongside binding studies.

Q. What crystallographic techniques resolve challenges in polymorph identification?

  • Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify polymorphic forms.
  • Single-crystal analysis : Optimize crystal growth via vapor diffusion (e.g., dichloromethane/hexane mixtures) and refine using SHELXL with TWINABS for twinned crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
Reactant of Route 2
3-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

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